molecular formula C32H48O7 B591248 Acantrifoic acid A CAS No. 654663-85-1

Acantrifoic acid A

Cat. No. B591248
M. Wt: 544.729
InChI Key: LIKVRUAPPXCRHS-ZESURFQCSA-N
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Description

Acantrifoic acid A is a natural product from Acanthopanax trifoliatus . It is a type of triterpenoid and has been isolated from the leaves of Acanthopanax trifoliatus . It is a new lupane-triterpene carboxylic acid .


Synthesis Analysis

The petroleum ether and ethyl acetate fractions of extract from Acanthopanax trifoliatus were found to show significant inhibitory effects against SF-268, MCF-7, HepG2 and NCI-H460 cancer cells . Two new ursane-type triterpenoids, acantrifoic acid C and acantrifoic acid D, along with five known triterpenoids and eight known diterpenoids were obtained from these two fractions .


Molecular Structure Analysis

The molecular formula of Acantrifoic acid A is C32H48O7 . The chemical name is (1R,3aS,5aR,5bR,7aR,8S,9R,11aR,11bR,13aR,13bS)-9-acetyloxy-1-(3-hydroxyprop-1-en-2-yl)-5a,5b,8,11a-tetramethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a,8-dicarboxylic acid .


Physical And Chemical Properties Analysis

Acantrifoic acid A is a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . It has a molecular weight of 544.7 .

Scientific Research Applications

  • Summary of the Application: Acantrifoic acid A, along with other terpenoids, has been found in the petroleum ether and ethyl acetate fractions of extract from an edible and medicinal plant Acanthopanax trifoliatus. These extracts have shown significant inhibitory effects against SF-268, MCF-7, HepG2, and NCI-H460 cancer cells .
  • Methods of Application or Experimental Procedures: The petroleum ether and ethyl acetate fractions of extract from Acanthopanax trifoliatus were tested against various cancer cells. The isolation of compounds from A. trifoliatus was a significant part of this research .
  • Results or Outcomes: Among all the isolated compounds, some showed the strongest inhibitory effects against cancer cells, while others showed moderate activities. These terpenoid compounds may be responsible for the anticancer activities of A. trifoliatus .

Safety And Hazards

The safety data sheet suggests that Acantrifoic acid A should be protected from air and light, and stored in a refrigerated or frozen state (2-8 °C) . In case of contact with eyes, skin, or if ingested or inhaled, immediate medical attention is required .

properties

IUPAC Name

(1R,3aS,5aR,5bR,7aR,8S,9R,11aR,11bR,13aR,13bS)-9-acetyloxy-1-(3-hydroxyprop-1-en-2-yl)-5a,5b,8,11a-tetramethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a,8-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H48O7/c1-18(17-33)20-9-14-32(27(37)38)16-15-29(4)21(25(20)32)7-8-22-28(3)12-11-24(39-19(2)34)31(6,26(35)36)23(28)10-13-30(22,29)5/h20-25,33H,1,7-17H2,2-6H3,(H,35,36)(H,37,38)/t20-,21+,22+,23+,24+,25+,28+,29+,30+,31-,32-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIKVRUAPPXCRHS-ZESURFQCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCC2(C3CCC4C5C(CCC5(CCC4(C3(CCC2C1(C)C(=O)O)C)C)C(=O)O)C(=C)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1CC[C@@]2([C@H]3CC[C@@H]4[C@H]5[C@@H](CC[C@@]5(CC[C@]4([C@@]3(CC[C@H]2[C@]1(C)C(=O)O)C)C)C(=O)O)C(=C)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H48O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

544.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acantrifoic acid A

Citations

For This Compound
4
Citations
P Van Kiem, XF Cai, C Van Minh, JJ Lee… - Chemical and …, 2003 - jstage.jst.go.jp
… Based on spectroscopic data, the chemical structures of constituents were determined as 3a-acetoxy-30-hydroxylup20(29)-ene-23,28-dioic acid, called acantrifoic acid A (1) and 3a-…
Number of citations: 41 www.jstage.jst.go.jp
LT Ma, SY Wang, YH Tseng, YR Lee, FH Chu - Holzforschung, 2013 - degruyter.com
The 2,3-oxidosqualene cyclases (OSCs) are a family of enzymes that have an important role in plant triterpene biosynthesis. In this study, an OSC gene designed EtLUS from …
Number of citations: 4 www.degruyter.com
P Sithisarn, S Jarikasem… - … -Bioactivities and Impact …, 2011 - books.google.com
Nowadays, people are struggling with stress, either from environmental pollutions and daily life routines of urgency and competition. From the risk of exposure to toxic or pathogenic …
Number of citations: 14 books.google.com
VK Phan, VM Châu, JL Jung, TĐ Nguyễn, HK Young - 2005
Number of citations: 0

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